molecular formula C8H16N2O B13199509 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one

1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B13199509
M. Wt: 156.23 g/mol
InChI Key: BAUNFXOWVBVDQP-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one ( 1505921-83-4) is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is classified as an organic building block, a category of chemicals that are fundamental components in the synthesis of more complex molecular structures, particularly in medicinal and pharmaceutical chemistry . The piperidine scaffold, which forms the core of this compound, is a privileged structure in drug discovery. Molecules featuring this scaffold are of significant interest in neuroscience research, particularly in the development of novel receptor ligands . For instance, recent scientific literature highlights that compounds based on substituted piperidine cores are being investigated as potent agonists for trace amine-associated receptor 1 (TAAR1) . Activation of TAAR1 is an emerging and promising non-D2 receptor mechanism for treating neuropsychiatric disorders, such as schizophrenia, with the potential to address both positive and negative symptoms without the side effects associated with current typical and atypical antipsychotics . This suggests that 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one, with its reactive amino and keto functional groups, serves as a versatile intermediate or precursor for synthesizing and optimizing new chemical entities for preclinical research. The compound is typically offered with a purity of 95% and is intended for research purposes only . It is imperative to handle this material with care. While a specific safety data sheet for this exact compound was not available in the search results, researchers should consult relevant safety documentation and adhere to all standard laboratory safety protocols. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-(3-amino-4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C8H16N2O/c1-6-3-4-10(7(2)11)5-8(6)9/h6,8H,3-5,9H2,1-2H3

InChI Key

BAUNFXOWVBVDQP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The preparation of 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one typically involves multi-step synthetic routes starting from substituted piperidines or suitable cyclic precursors. The main approaches include:

Specific Synthetic Procedures from Literature

While direct literature on 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one is scarce, related compounds and intermediates provide valuable insights:

Step Reagents & Conditions Description Yield & Notes
1 3-Methylpiperidine + Acetyl chloride or Acetic anhydride, base (e.g., triethylamine) Acetylation of nitrogen to form 1-(3-methylpiperidin-4-yl)ethan-1-one Moderate to high yields; control of temperature critical to avoid over-acylation
2 Nitration or amination at 3-position Introduction of amino group at 3-position via substitution or reduction of nitro precursors Requires selective conditions to avoid ring opening
3 Reduction of nitro intermediate (if used) Catalytic hydrogenation or chemical reduction (e.g., SnCl2/HCl) to convert nitro to amino High yields with proper catalyst and solvent choice
4 Purification by column chromatography or crystallization Removal of side products and isolation of pure compound Yields depend on purity of intermediates

Example from Related Piperidine Derivative Synthesis

A related synthesis reported for 1-(3-methylpiperidin-4-yl)ethan-1-one involves the reaction of 3-methylpiperidine with acetylating agents under reflux in ethanol, followed by purification via silica gel chromatography. This method can be adapted for the amino-substituted derivative by introducing the amino group either before or after acetylation, depending on protecting group strategy.

Analytical Data and Reaction Monitoring

  • Mass Spectrometry (ESI-MS) : Used to confirm molecular ion peaks corresponding to the acetylated piperidine derivatives (e.g., m/z 149–155 for related compounds).

  • Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR spectra provide detailed information on the chemical environment of protons and carbons, confirming substitution patterns on the piperidine ring and the presence of the acetyl group.

  • Thin Layer Chromatography (TLC) : Employed for reaction monitoring and purity assessment during synthesis steps.

Comparative Table of Preparation Routes

Method Starting Material Key Reagents Reaction Conditions Advantages Disadvantages
Direct Acetylation 3-Amino-4-methylpiperidine Acetic anhydride or acetyl chloride, base Room temp to reflux, organic solvent Straightforward, fewer steps Risk of over-acylation, requires careful control
Reductive Amination 3-Amino-4-methylpiperidin-1-one Acetaldehyde, reducing agent (NaBH3CN) Mild conditions, aqueous or organic solvent Selective N-acetylation Requires intermediate synthesis, longer route
Nucleophilic Substitution 4-Methylpiperidine derivative with leaving group Acetylating agent Elevated temp, inert atmosphere Potential for high selectivity Multi-step, possible side reactions

Research Findings and Optimization Notes

  • Protecting Group Strategies : To avoid side reactions, the amino group can be protected (e.g., as a Boc derivative) prior to acetylation, then deprotected after the acetylation step.

  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred to enhance reaction rates and solubility of reagents.

  • Temperature Control : Lower temperatures favor selective acetylation, while higher temperatures may lead to by-products.

  • Purification Techniques : Silica gel chromatography with gradient elution is effective in isolating the desired compound with high purity.

Scientific Research Applications

Overview

1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one is a chemical compound with applications primarily in medicinal chemistry and pharmacology. It features a piperidine ring substituted with an aminomethyl group and a ketone functionality. Studies focus on its potential biological activities, particularly as a pharmacological agent. Structurally similar compounds have demonstrated activity against biological targets, including receptors and enzymes involved in neurological and psychiatric disorders. Derivatives of this compound may selectively inhibit certain kinases crucial in signaling pathways related to cell growth and survival.

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology The compound is mainly used in medicinal chemistry and pharmacology because its structural features make it a candidate for interaction with biological targets.
  • Interaction Studies Studies focus on its binding affinity to various biological targets, with research indicating that compounds with similar structures can interact with protein kinases, influencing signaling pathways critical for cellular functions. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are often employed in these studies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications Synthesis Method Reference
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one* C₈H₁₄N₂O 154.21 3-amino-4-methylpiperidine, ethanone Hypothetical: GPCR modulation Not specified -
1-(4-(3-Piperidin-1-yl)propoxy)phenyl)ethan-1-one C₁₆H₂₃NO₂ 261.36 Piperidine, propoxy-phenyl, ethanone Histamine H3 receptor ligand (anti-inflammatory) Claisen-Schmidt condensation
1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one C₁₁H₁₈N₄O 222.29 Pyrazole, amino, methylpiperidine, ethanone Potential kinase inhibitor Nucleophilic substitution
1,4-Diacetylpiperidine C₉H₁₅NO₂ 169.22 Dual acetyl groups on piperidine Chemical intermediate Acetylation of piperidine
1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one C₉H₇ClN₄O 238.63 Chlorophenyl, tetrazole, ethanone Pharmaceutical/agrochemical building block Multi-step substitution

Notes:

  • 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one (hypothetical) shares structural similarities with piperidine-based ligands but lacks the phenyl or heteroaryl groups seen in analogs like those in and .
  • 1-(4-(3-Piperidin-1-yl)propoxy)phenyl)ethan-1-one demonstrates anti-inflammatory effects via histamine H3 receptor modulation, achieved through a Claisen-Schmidt condensation synthesis route .
  • 1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one incorporates a pyrazole ring, which is associated with kinase inhibition activity in similar compounds .

Structural Insights from Crystallography

  • Thiadiazole-Ethanone Analogs: X-ray studies of (Z)-1-(4-phenyl-5-(p-tolylimino)...)ethan-1-one reveal bond lengths (e.g., C=C at 1.379 Å) and planar orientations that minimize steric strain, providing a template for optimizing the target compound’s conformation .

Biological Activity

1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one, also known as 1-(3-amino-4-methylpiperidin-1-yl)propan-1-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and therapeutic implications based on diverse research findings.

Structural Characteristics

The molecular formula of 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one is C8H16N2O, with a molecular weight of approximately 170.25 g/mol. The compound features a piperidine ring substituted with an amino group at the third position and a methyl group at the fourth position. This unique structure contributes to its reactivity and potential biological activity.

Mechanisms of Biological Activity

Research indicates that 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one may interact with various biological targets, including neurotransmitter receptors and enzymes involved in key metabolic pathways. Its interactions are believed to influence mood regulation and cognitive functions, making it a candidate for therapeutic applications in neuropsychiatric disorders.

Key Mechanisms

  • Receptor Modulation : The compound may modulate neurotransmitter systems, potentially affecting serotonin and dopamine pathways.
  • Enzyme Interaction : It has been shown to bind to specific enzymes, altering their activity and influencing downstream signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one and related compounds:

Compound Biological Activity IC50 (μM) Notes
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-oneNeuroactive propertiesNot specifiedPotential effects on mood and cognition
1-(3-Amino-pyrrolidin-2-oneAnticancer activity27 nM (MCF-7 cells)Strong growth inhibition observed
4-Amino-N,N-diethylbenzamideEnzyme inhibitionNot specifiedDifferent pharmacokinetics compared to piperidine derivatives

Study on Neuroactive Properties

A study highlighted the neuroactive properties of piperidine derivatives, including 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one. It was found that these compounds could influence mood regulation through their action on serotonin receptors. The study suggested further exploration of this compound for potential antidepressant effects.

Anticancer Activity Investigation

Another investigation focused on the anticancer properties of similar piperidine compounds. While specific data for 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one was limited, related compounds demonstrated significant growth inhibition against MCF-7 breast cancer cells, indicating that structural modifications could enhance anticancer activity.

Research Findings

Recent studies have provided insights into the pharmacological potential of 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one:

  • Neuropharmacology : Compounds with similar structures were shown to exhibit neuroprotective effects in animal models, suggesting that this compound may have similar properties.
  • Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules with potential therapeutic benefits.
  • Therapeutic Implications : Given its interaction with neurotransmitter systems, there is ongoing research into its potential use in treating conditions such as anxiety and depression.

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